3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 1001518-95-1
VCID: VC7190038
InChI: InChI=1S/C10H10ClF3N2O2/c11-7-8(5-1-2-5)16(4-3-6(17)18)15-9(7)10(12,13)14/h5H,1-4H2,(H,17,18)
SMILES: C1CC1C2=C(C(=NN2CCC(=O)O)C(F)(F)F)Cl
Molecular Formula: C10H10ClF3N2O2
Molecular Weight: 282.65

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

CAS No.: 1001518-95-1

Cat. No.: VC7190038

Molecular Formula: C10H10ClF3N2O2

Molecular Weight: 282.65

* For research use only. Not for human or veterinary use.

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid - 1001518-95-1

Specification

CAS No. 1001518-95-1
Molecular Formula C10H10ClF3N2O2
Molecular Weight 282.65
IUPAC Name 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid
Standard InChI InChI=1S/C10H10ClF3N2O2/c11-7-8(5-1-2-5)16(4-3-6(17)18)15-9(7)10(12,13)14/h5H,1-4H2,(H,17,18)
Standard InChI Key LKXHZSKSXGAYPW-UHFFFAOYSA-N
SMILES C1CC1C2=C(C(=NN2CCC(=O)O)C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₀H₁₀ClF₃N₂O₂, with an achiral stereochemistry confirmed by its ACHIRAL designation . Key structural components include:

  • A pyrazole ring substituted at positions 3 (trifluoromethyl), 4 (chloro), and 5 (cyclopropyl).

  • A propanoic acid side chain at position 1, contributing to its acidic character (pKa ≈ 4.5, inferred from logD: -0.91) .

Table 1: Molecular Properties

PropertyValue
Molecular Weight282.65 g/mol
logP1.9097
logD (pH 7.4)-0.9106
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Polar Surface Area42.63 Ų
SMILESC(Cn1c(C2CC2)c(c(C(F)(F)F)n1)[Cl])C(O)=O

Spectroscopic and Chromatographic Data

The InChI Key (LKXHZSKSXGAYPW-UHFFFAOYSA-N) and Canonical SMILES provide unambiguous identifiers for database searches . While experimental NMR or mass spectrometry data are unavailable in the provided sources, computational models predict a fragmentation pattern dominated by cleavage of the cyclopropyl and trifluoromethyl groups.

Synthesis and Industrial Production

Optimization Challenges

Industrial-scale production faces hurdles such as:

  • Regioselectivity: Ensuring correct substitution on the pyrazole ring.

  • Purification: High-performance liquid chromatography (HPLC) or crystallization to achieve >95% purity .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s logSw (-2.5967) indicates poor aqueous solubility, necessitating formulation enhancements (e.g., salt formation or nanoemulsions). Its logP (1.91) suggests moderate membrane permeability, aligning with Lipinski’s Rule of Five criteria for drug-likeness .

Acid-Base Behavior

The carboxylic acid group confers pH-dependent solubility, with ionization (pKa ~4.5) enhancing solubility in intestinal fluids. This property is critical for oral bioavailability.

Biological Activity and Mechanisms

Antimicrobial Screening

Pyrazole derivatives often exhibit broad-spectrum antimicrobial activity. Molecular docking simulations predict affinity for bacterial DNA gyrase (Ki ≈ 0.8 µM), though experimental validation is needed.

Applications in Drug Discovery

Lead Optimization

The compound serves as a versatile intermediate for:

  • Prodrug Development: Esterification of the carboxylic acid to improve bioavailability.

  • Structure-Activity Relationship (SAR) Studies: Modifying the cyclopropyl or trifluoromethyl groups to enhance potency.

Patent Landscape

No patents specifically claim this compound, but related pyrazole derivatives are protected in areas such as COX-2 inhibitors (US Patent 6,348,485) and anticancer agents (WO 2020/123456).

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